N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Overview
Description
Scientific Research Applications
DNA Topoisomerases Inhibition
Compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide have been studied for their potential to inhibit DNA topoisomerases. For instance, Lee et al. (2007) isolated two new benzofurans from Gastrodia elata, which showed potent inhibitory activity against DNA topoisomerase I and II in vitro (Lee et al., 2007).
Synthesis and Chemical Characterization
Research efforts have been made to synthesize and characterize compounds with similar structures. Song et al. (2001) described the crystal structure of a compound (Denudatin A) from Magnolia soulangiana, which shares structural features with this compound (Song et al., 2001).
Bioactive Components in Traditional Medicine
Such compounds have been identified as bioactive components in traditional medicines. For example, Sung et al. (2010) found that a compound isolated from Salvia miltiorrhiza (Danshen) exhibited properties that could potentially interfere with adipocyte differentiation and the induction of adipokines (Sung et al., 2010).
Biobased Polymer Synthesis
The synthesis of biobased polymers using derivatives of this compound has also been researched. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a related compound, with various diacid ethyl esters, highlighting the potential of such structures in biobased polyester synthesis (Jiang et al., 2014).
Anticancer Potential
Stowell et al. (1995) developed a synthesis method for N-hydroxy-N'-phenyloctanediamide, a compound with a similar structural motif, which showed a significant effect on prostate cancer cells, indicating the potential of related compounds in cancer research (Stowell et al., 1995).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to have anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c25-17(15-4-6-16(7-5-15)18-2-1-9-28-18)12-24-22(27)21(26)23-11-14-3-8-19-20(10-14)30-13-29-19/h1-10,17,25H,11-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELYAKVNIDNBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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